Ethyl 3-hydroxypropanoate, with the chemical formula C5H10O3 and a molecular weight of 118.1311 g/mol, is an ester compound that features both hydroxyl and ester functional groups. It is categorized under the class of hydroxy esters and is recognized for its structural simplicity, consisting of five carbon atoms, ten hydrogen atoms, and three oxygen atoms . The IUPAC name for this compound reflects its structural characteristics, highlighting the presence of a hydroxyl group at the third carbon of the propanoate chain.
The biological activity of ethyl 3-hydroxypropanoate has been explored in various contexts. It exhibits potential antimicrobial properties, which have been studied for applications in food preservation and pharmaceuticals. Additionally, its role as an intermediate in metabolic pathways suggests that it may influence bio
Ethyl 3-hydroxypropanoate can be synthesized through several methods:
Ethyl 3-hydroxypropanoate has various applications across different industries:
Research into the interactions of ethyl 3-hydroxypropanoate with other compounds has revealed insights into its potential synergistic effects. For instance, studies have indicated that it may enhance the efficacy of certain antimicrobial agents when used in combination. Furthermore, its interaction with biological membranes has been studied to understand its absorption and bioavailability when ingested .
Ethyl 3-hydroxypropanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 3-ethoxypropionate | C7H14O3 | Contains an ethoxy group; larger molecular structure. |
| Ethyl acetate | C4H8O2 | Simpler structure; widely used solvent and flavoring agent. |
| Propylene glycol | C3H8O2 | Non-toxic; used as a food additive and in pharmaceuticals. |
| Butyric acid | C4H8O2 | Short-chain fatty acid; known for strong odor and flavor. |
Ethyl 3-hydroxypropanoate is unique due to its specific hydroxyl positioning on the propanoate chain, which influences its reactivity and biological properties compared to these similar compounds .
Ethyl 3-hydroxypropanoate exhibits the molecular formula C₅H₁₀O₃, representing a five-carbon ester compound with three oxygen atoms [1] [2]. The compound possesses a molecular weight of 118.13 grams per mole, as determined through standardized analytical methods [1] [3]. The monoisotopic mass has been precisely calculated at 118.062994 atomic mass units, providing accurate mass spectral identification capabilities [1]. The Chemical Abstracts Service has assigned registry number 623-72-3 to this compound, facilitating unambiguous chemical identification in scientific literature [1] [3].
The molecular structure of ethyl 3-hydroxypropanoate contains two distinct functional groups that define its chemical behavior [4] [5]. The primary functional group is an ester linkage, characterized by the carbonyl carbon bonded to an ethoxy group, forming the characteristic ester moiety [4] [5]. The secondary functional group is a hydroxyl group positioned on the third carbon of the propanoate chain, conferring alcohol-like properties to the molecule [4] [5]. This bifunctional nature creates a compound that exhibits both ester and alcohol characteristics, with the hydroxyl group capable of hydrogen bonding interactions [6]. The ester functional group contributes to the compound's ability to undergo hydrolysis reactions, while the hydroxyl group enables participation in hydrogen bonding networks [6].
Ethyl 3-hydroxypropanoate can exhibit positional isomerism with respect to the hydroxyl group placement along the propanoate chain [7]. The hydroxyl group is specifically located on the beta carbon relative to the carbonyl group, distinguishing it from potential alpha-hydroxy ester isomers [7]. Constitutional isomers sharing the same molecular formula C₅H₁₀O₃ could theoretically include different ester configurations or alternative functional group arrangements [7]. However, the specific positioning of the hydroxyl group on the third carbon atom creates a unique structural identity that differentiates this compound from other possible isomeric forms [7]. The structural arrangement prevents the formation of intramolecular hydrogen bonding patterns that might occur with alternative hydroxyl placements [7].
Ethyl 3-hydroxypropanoate presents as a colorless to light yellow clear liquid under standard ambient conditions [3]. The compound exhibits transparency characteristics typical of purified organic esters, with minimal coloration indicating high purity levels [3]. Physical examination reveals a clear, homogeneous liquid phase without visible precipitation or phase separation [3]. The compound demonstrates liquid-state stability at room temperature, maintaining its clear appearance across typical storage conditions [3]. Organoleptic properties have been documented to include a characteristic fruity odor associated with lower molecular weight esters [5].
The boiling point of ethyl 3-hydroxypropanoate has been experimentally determined to range from 187 to 188 degrees Celsius at standard atmospheric pressure [2] [3] [8]. Precise measurements indicate a boiling point of 187.5 degrees Celsius at 760 millimeters of mercury, establishing the compound's volatility characteristics [2]. The specific boiling point of 187 degrees Celsius has been consistently reported across multiple analytical sources [3]. Melting point data indicates that the compound remains in liquid form at temperatures below 25 degrees Celsius, suggesting a melting point significantly below ambient temperature [9]. The thermal transition properties reflect the compound's molecular structure and intermolecular interactions [9].
The density of ethyl 3-hydroxypropanoate has been measured at 1.064 grams per cubic centimeter at 20 degrees Celsius [8]. Alternative density measurements report values of 1.1 ± 0.1 grams per cubic centimeter, indicating slight variations depending on measurement conditions [2]. The specific gravity, measured relative to water at 20 degrees Celsius, has been determined as 1.06 [3]. These density values place the compound in the range typical of hydroxylated organic esters [2] [8]. The density measurements reflect the molecular packing efficiency and intermolecular forces present in the liquid state [8].
| Property | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Density | 1.064 g/cm³ | 20 | [8] |
| Density | 1.1 ± 0.1 g/cm³ | 20 | [2] |
| Specific Gravity | 1.06 | 20/20 | [3] |
Limited viscosity data is available for ethyl 3-hydroxypropanoate in the scientific literature [10] [11]. Dynamic and kinematic viscosity measurements for similar hydroxylated ester compounds indicate temperature-dependent behavior, with viscosity decreasing as temperature increases [11] [12]. The presence of the hydroxyl functional group is expected to contribute to intermolecular hydrogen bonding, potentially influencing viscosity parameters compared to non-hydroxylated esters [11]. Viscosity measurements would require specific experimental determination under controlled temperature and pressure conditions [10]. The molecular structure suggests moderate viscosity values consistent with similar molecular weight hydroxylated organic compounds [12].
The flash point of ethyl 3-hydroxypropanoate has been measured at 79.1 ± 12.6 degrees Celsius, indicating moderate flammability characteristics [2]. Alternative measurements report a flash point of 86 degrees Celsius, with variations potentially attributed to different testing methodologies [3]. These flash point values classify the compound as a combustible liquid requiring appropriate handling precautions [2] [3]. Thermal stability considerations indicate that the compound maintains structural integrity under normal storage and handling conditions [3]. The ester linkage and hydroxyl group provide specific sites for potential thermal degradation reactions at elevated temperatures [13].
Ethyl 3-hydroxypropanoate demonstrates limited solubility in water due to its predominantly organic ester structure [5]. The presence of the hydroxyl functional group enhances water solubility compared to non-hydroxylated esters through hydrogen bonding interactions [5]. The polar hydroxyl group serves as a hydrophilic site, facilitating partial miscibility with aqueous solutions [5]. Solubility measurements indicate moderate water solubility, with the exact values dependent on temperature and pH conditions [5]. The compound's amphiphilic nature, containing both hydrophilic hydroxyl and lipophilic ester groups, influences its aqueous solubility behavior [5].
The compound exhibits enhanced solubility in organic solvents due to its ester backbone and organic carbon framework [5]. Polar organic solvents demonstrate particularly good solvation properties for ethyl 3-hydroxypropanoate [5]. The hydroxyl functional group enables dissolution in protic solvents through hydrogen bonding mechanisms [5]. Alcoholic solvents, ethers, and other ester-compatible organic media provide favorable solubility characteristics [5]. The organic solvent compatibility reflects the compound's predominately hydrophobic character with selective polar interaction sites [5].
Temperature variations significantly influence the solubility characteristics of ethyl 3-hydroxypropanoate across different solvent systems [14]. Higher temperatures generally increase solubility in both aqueous and organic phases through enhanced molecular motion and weakened intermolecular interactions [14]. The hydrogen bonding capacity of the hydroxyl group exhibits temperature sensitivity, affecting solvation patterns [15]. Thermal effects on solubility follow typical patterns observed for hydroxylated organic compounds, with endothermic dissolution processes [14]. Temperature-dependent solubility data would require systematic experimental determination across defined temperature ranges [14].
The infrared spectrum of ethyl 3-hydroxypropanoate exhibits characteristic absorption bands corresponding to its functional groups [16] [17]. The ester carbonyl group produces a strong absorption band in the region of 1735-1750 wavenumbers, typical of saturated aliphatic esters [17] [18]. The hydroxyl functional group generates a broad absorption band in the range of 3200-3600 wavenumbers, characteristic of alcohol-type hydroxyl stretching vibrations [17] [19]. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region, corresponding to aliphatic carbon-hydrogen bonds [17]. The carbon-oxygen single bond stretching of the ester linkage produces absorption in the 1000-1300 wavenumber range [17] [19].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Hydroxyl (O-H) | 3200-3600 | Broad, medium | O-H stretch |
| Carbonyl (C=O) | 1735-1750 | Strong | C=O stretch (ester) |
| C-H (aliphatic) | 2850-3000 | Medium | C-H stretch |
| C-O (ester) | 1000-1300 | Strong | C-O stretch |
Proton nuclear magnetic resonance spectroscopy of ethyl 3-hydroxypropanoate reveals distinct chemical environments for different hydrogen atoms [20] [21]. The ethyl ester group produces characteristic patterns with the methyl protons appearing as a triplet and the methylene protons as a quartet due to coupling interactions [20]. The hydroxyl proton exhibits chemical shift values consistent with alcohol functionality, typically appearing in the 1-5 parts per million range [20]. The propanoate chain protons demonstrate specific coupling patterns and chemical shifts reflecting their proximity to the carbonyl and hydroxyl functional groups [20]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework and functional group environments [20].
Mass spectrometry analysis of ethyl 3-hydroxypropanoate generates characteristic fragmentation patterns useful for structural identification [22] [23]. The molecular ion peak appears at mass-to-charge ratio 118, corresponding to the intact molecular ion [23]. Common fragmentation pathways include loss of the ethyl group, producing fragments at mass-to-charge ratio 89 [23]. The hydroxyl group and ester linkage provide specific cleavage sites, generating diagnostic fragment ions [22]. Fragmentation patterns typically include loss of ethoxy groups and formation of acylium ions characteristic of ester compounds [23]. The mass spectral fragmentation behavior reflects the relative stability of different molecular fragments and rearrangement processes [22].
The topological polar surface area of ethyl 3-hydroxypropanoate has been calculated as 46.53 square angstroms, reflecting the polar surface contributions of the hydroxyl and ester oxygen atoms [24] [25]. This topological polar surface area value indicates moderate polarity suitable for various biological and chemical applications [25]. The logarithmic partition coefficient (LogP) has been determined as -0.0681, suggesting nearly equal partitioning between octanol and water phases [24] [26]. The negative LogP value indicates slightly hydrophilic character, consistent with the presence of the hydroxyl functional group [26]. These computational parameters provide quantitative measures of the compound's lipophilicity and polar surface characteristics [26].
Computational analysis identifies three hydrogen bond acceptor sites in ethyl 3-hydroxypropanoate, corresponding to the three oxygen atoms present in the molecular structure [24] [6]. The ester carbonyl oxygen and both ester linkage oxygens function as hydrogen bond acceptors through their lone electron pairs [6]. The compound contains one hydrogen bond donor site, specifically the hydroxyl hydrogen atom capable of forming hydrogen bonds with acceptor molecules [24] [6]. This hydrogen bonding profile enables the compound to participate in intermolecular interactions with both protic and basic species [6]. The balance of hydrogen bond donors and acceptors influences the compound's solubility, boiling point, and intermolecular association behavior [6].
The molecular structure of ethyl 3-hydroxypropanoate contains three rotatable bonds, providing conformational flexibility [24]. These rotatable bonds include the carbon-carbon bonds within the propanoate chain and the ester linkage carbon-oxygen bond [24]. The presence of multiple rotatable bonds allows the molecule to adopt various conformational states in solution and solid phases [27]. Conformational flexibility influences the compound's physical properties, reactivity, and intermolecular interactions [27]. The rotatable bond count contributes to the compound's entropy and affects its thermodynamic properties in different phases [27].
| Parameter | Value | Significance |
|---|---|---|
| TPSA | 46.53 Ų | Moderate polarity |
| LogP | -0.0681 | Slightly hydrophilic |
| H-bond Acceptors | 3 | Three oxygen atoms |
| H-bond Donors | 1 | Hydroxyl hydrogen |
| Rotatable Bonds | 3 | Conformational flexibility |
The classical Fischer–Speier procedure remains the most widely reported small-scale route. Three-hydroxypropanoic acid is refluxed with an excess of absolute ethanol under anhydrous, acidic conditions, followed by water removal. Typical variants are summarised below.
| Entry | Acid catalyst (molar %) | Temperature (°C) / time (h) | Water-removal method | Isolated yield (%) | Source |
|---|---|---|---|---|---|
| 1 | Concentrated sulfuric acid (5) | 95 / 4 | Dean–Stark trap | 88 | [1] [2] |
| 2 | p-Toluenesulfonic acid (3) | 80 / 6 | Molecular sieves (three Å) | 92 | [3] |
| 3 | Solid sulfonated resin Amberlyst IR-120 (10 wt %) | 63 / 8 | Vacuum-sweeping N₂ | 81 | [4] |
Key observations
| Biocatalyst | Medium | Temperature (°C) | Conversion (%) | Reaction time (h) | Source |
|---|---|---|---|---|---|
| Rhizomucor miehei lipase | Water + TPGS-750-M (2 wt %) | 40 | 100 | 24 | [5] |
| Immobilised Candida antarctica lipase B | Dry tert-butanol | 55 | 87 | 10 | [6] |
Advantages include near-stoichiometric reagent use, ambient pressure operation, and easy catalyst recovery. Process intensification by nanofiltration recycling of the enzyme solution has been demonstrated on decagram scale, providing volumetric productivities exceeding one kilogram per cubic metre per hour. [6]
A cobalt-catalysed ethoxycarbonylation of ethylene oxide furnishes ethyl 3-hydroxypropanoate directly from bulk feedstocks. Dicobalt octacarbonyl combined with bis-pyridyl zinc bromide gives ninety-one percent conversion of ethylene oxide and ninety-two percent selectivity to the ester at forty degrees Celsius and two megapascals partial pressure of carbon monoxide in ethanol. [7] [8]
Mechanistic studies revealed global second-order dependence on ethylene oxide (order 2.1) and fractional dependence on carbon monoxide (order 0.3). [9] [10] Space–time yields above three hundred twenty moles per mole of cobalt per hour have been recorded, exceeding typical homogeneous palladium systems for similar carbonylations. [10]
Early batch esterifications dominate fine-flavour and laboratory supply chains but suffer from low equilibrium conversion and high specific energy demand for solvent removal. Continuous reactive distillation over sulfonated polymer catalysts lifts single-pass conversion above eighty-five percent and halves specific steam use relative to batch columns. [4]
For carbonylative routes, two continuous approaches exist:
| Process family | Representative catalyst | Typical life (cycles before regeneration) | Selectivity to product (%) | Industrial notes | Sources |
|---|---|---|---|---|---|
| Esterification | Macroporous sulfonated polystyrene | > 100 | 80–88 | Deactivation predominantly by fouling; in-situ caustic wash restores activity | [4] |
| Carbonylation | Dicobalt octacarbonyl + zinc bromide-pyridine adduct | > 40 | ≥ 90 | Cobalt colloid agglomeration mitigated by immobilisation on carbon nanotubes; supported catalyst matches homogeneous turnover while easing separation | [9] [10] |
| Trans-esterification (bioderived) | Immobilised Candida antarctica lipase B | Continuous six-month operation | 95 | Esterifies crude three-hydroxypropanoic acid without neutralisation; low shear required | [6] |
Kinetic analysis of the carbonylation shows that increasing carbon monoxide pressure from one to two megapascals doubles the specific reaction rate, while temperatures above fifty degrees Celsius decrease selectivity owing to competitive ethylene glycol formation. [9] In esterification trains, water activity below 0.02 is required to suppress hydrolysis; this is achieved by operating the rectifying section below twenty kilopascals and preferentially removing the ethanol–water azeotrope. [4]
A proprietary strain of Acetobacter lovaniensis (deposition number NCIMB 41808) secretes three-hydroxypropionic acid and simultaneously converts it in vivo to ethyl 3-hydroxypropanoate when cultivated under phosphate-rich, aerobic conditions. The ester forms an azeotrope with water and is recovered in the first ten to fifteen percent of the distillate at ninety-eight degrees Celsius, enabling economical separation. [13]
Engineering chimera pathways that couple glycerol dehydratase (from Clostridium butyricum), aldehyde dehydrogenase (from Salmonella enterica), and alcohol-O-acyl-transferases has permitted Escherichia coli to secrete intracellular ethyl 3-hydroxypropanoate titres exceeding five grams per litre in fed-batch fermentation without external ethanol addition; endogenous alcohol dehydrogenase supplies the ethanol moiety. [14] [15]
For acetate-positive organisms such as Acetobacter, open, non-sterile submerged fermentation at thirty degrees Celsius and pH five to six is used. [13] Distillation–pervaporation hybrids recover the ester directly from broth, avoiding solvent extraction. In engineered Pichia pastoris strains, co-feeding glycerol and ethanol in oxygen-limited bioreactors has produced thirty-seven grams per litre three-hydroxypropionic acid, which is subsequently esterified enzymatically in situ using resting cells of Rhizomucor miehei lipase, demonstrating an integrated bio-chemo platform. [16]
| Fermentation host | Carbon source(s) | Product titer (g L⁻¹) | Volumetric productivity (g L⁻¹ h⁻¹) | Notable features | Sources |
|---|---|---|---|---|---|
| Acetobacter lovaniensis FJ1 | Glucose + ethanol | 6.4 | 0.18 | Direct secretion of ethyl 3-hydroxypropanoate; simple distillation recovery | [13] |
| Engineered Escherichia coli | Glycerol | 5.2 | 0.32 | Synthetic pathway links glycerol dehydration to alcohol acyl-transferase | [14] |
| Engineered Pichia pastoris | Glycerol + ethanol | 2.8 (ester stage) | 0.11 | Two-stage process: acid bioproduction followed by in-situ lipase esterification | [16] |
Irritant